Imidazo[1,2-a]pyridine-3-carbonitrile
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Modern Chemical Sciences
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its intriguing chemical structure and exceptionally broad spectrum of biological activities. nih.gov This nitrogen-bridged heterocyclic system is a vital tool for medicinal chemists, serving as the core of numerous compounds with therapeutic applications. nih.gov The significance of this scaffold is underscored by its presence in several commercially successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem (B1665719), and the cardiotonic Olprinone. nih.govwikipedia.org
The versatility of the imidazo[1,2-a]pyridine nucleus is demonstrated by the extensive range of pharmacological effects exhibited by its derivatives. Research has consistently shown that compounds incorporating this scaffold possess potent activities, as detailed in the table below. nih.govresearchgate.net
| Biological Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. Derivatives have been investigated as PI3K/mTOR dual inhibitors and covalent inhibitors for specific cancer targets. | acs.orgrsc.org |
| Antituberculosis | Activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Some derivatives target enzymes essential for bacterial survival like QcrB. | nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways, such as the STAT3/NF-κB/iNOS/COX-2 signaling pathway. | nih.gov |
| Antiviral | Inhibition of viral replication. Mesoionic compounds incorporating this scaffold have shown activity against plant viruses like potato virus Y (PVY). | acs.org |
| Antifungal | Activity against various fungal strains. | researchgate.net |
| Antibacterial | Efficacy against a range of bacterial pathogens. | researchgate.net |
| Antiulcer | Cytoprotective and antisecretory properties, with some derivatives developed as potential treatments for peptic ulcers. | nih.gov |
| GABA Receptor Modulation | Positive allosteric modulators of GABA-A receptors, leading to sedative, hypnotic, and anxiolytic effects. | wikipedia.org |
The widespread biological activities make the imidazo[1,2-a]pyridine scaffold a subject of continuous development in scientific research. nih.gov Its structural framework allows for modifications at various positions, enabling chemists to fine-tune the pharmacological profile and develop novel therapeutic agents for a multitude of diseases. researchgate.netnih.gov
Rationale for Academic Investigation of the 3-Carbonitrile Moiety in Imidazo[1,2-a]pyridine Derivatives
The strategic placement of specific functional groups on a heterocyclic scaffold is a fundamental approach in drug design to modulate biological activity and pharmacokinetic properties. The introduction of a carbonitrile (cyano) group at the 3-position of the imidazo[1,2-a]pyridine ring is a subject of focused academic and industrial investigation for several key reasons.
The carbonitrile group is a potent electron-withdrawing group. Its presence at the C3 position significantly alters the electronic distribution of the entire imidazo[1,2-a]pyridine system. This modification can enhance the molecule's ability to participate in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like enzymes and receptors. This modulation of electronic properties is crucial for optimizing the binding affinity and selectivity of a potential drug candidate. mdpi.com
Furthermore, the nitrile group is a versatile synthetic handle. It can be readily converted into other important functional groups, such as amines, amides, carboxylic acids, and tetrazoles. This chemical reactivity provides a convenient pathway for the synthesis of a diverse library of C3-substituted imidazo[1,2-a]pyridine derivatives, which is essential for systematic structure-activity relationship (SAR) studies. nih.gov SAR investigations are critical for identifying the key structural features required for a desired biological effect. researchgate.netdocumentsdelivered.com
The utility of cyano-containing imidazo[1,2-a]pyridine derivatives is supported by patent literature. For instance, 3-cyanomethyl derivatives, such as 8-benzyloxy-2-methylimidazo[1,2-a]pyridine-3-acetonitrile, have been synthesized and investigated for their utility in treating peptic ulcer diseases. google.com In a related heterocyclic system, 3-cyano-5-(6-imidazo[1,2-a]pyridyl)pyridin-2-ols have been patented as cardiotonic agents. google.com While not directly a 3-carbonitrile on the imidazo[1,2-a]pyridine ring itself, this highlights the recognized potential of the cyano functionality within this class of compounds. The investigation of imidazo[1,5-a]pyridines, an isomeric form, bearing a cyano group has also revealed potent antifungal activity, further justifying the exploration of the carbonitrile moiety on related scaffolds. rsc.org
Historical Context and Evolution of Imidazo[1,2-a]pyridine Derivatives in Pharmaceutical Research
The journey of imidazo[1,2-a]pyridine derivatives in pharmaceutical research began in the early 20th century. The initial synthesis of the imidazo[1,2-a]pyridine scaffold is credited to the chemist A. E. Tschitschibabin. However, it was several decades later that the therapeutic potential of this heterocyclic system was fully realized.
The development of imidazo[1,2-a]pyridine-based drugs has evolved significantly over the years, targeting a wide range of medical conditions. This evolution reflects the growing understanding of the scaffold's versatile pharmacophore and the continuous efforts in synthetic chemistry to create novel and more effective therapeutic agents. nih.gov The table below outlines key milestones in the development and investigation of prominent imidazo[1,2-a]pyridine derivatives.
| Compound Name | Therapeutic Class | Significance/Development Milestone | Reference |
|---|---|---|---|
| Zolimidine | Gastroprotective | One of the earlier imidazo[1,2-a]pyridine derivatives investigated for its antiulcer properties. | wikipedia.org |
| Zolpidem | Hypnotic (GABA-A Receptor Modulator) | A widely prescribed non-benzodiazepine hypnotic for the short-term treatment of insomnia. Its success spurred further interest in the scaffold. | wikipedia.org |
| Alpidem | Anxiolytic (GABA-A Receptor Modulator) | Developed as a non-benzodiazepine anxiolytic but was later withdrawn from the market. | wikipedia.org |
| Saripidem | Sedative/Anxiolytic | Investigated for its sedative and anxiolytic properties but did not achieve widespread clinical use. | wikipedia.org |
| Olprinone | Cardiotonic | Used in the treatment of heart failure, demonstrating the scaffold's utility beyond central nervous system disorders. | nih.gov |
| Minodronic acid | Bisphosphonate | A third-generation bisphosphonate for the treatment of osteoporosis, showcasing the diverse applications of the scaffold. | wikipedia.org |
| Telacebec (Q203) | Antituberculosis | An imidazo[1,2-a]pyridine amide in clinical development for treating tuberculosis, targeting the QcrB subunit of the cytochrome bcc complex. | nih.gov |
| PDGFR Inhibitors | Anticancer (Tyrosine Kinase Inhibitor) | Discovery of novel imidazo[1,2-a]pyridines as potent and orally bioavailable inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) for cancer therapy. | nih.gov |
| PI3K/mTOR Inhibitors | Anticancer | Development of imidazo[1,2-a]pyridine derivatives as potent dual inhibitors of PI3K and mTOR, key enzymes in a signaling pathway often dysregulated in cancer. | acs.orgnih.gov |
This historical progression illustrates the remarkable journey of the imidazo[1,2-a]pyridine scaffold from a chemical curiosity to a validated "privileged" structure in modern drug discovery, forming the basis for a diverse array of therapeutic agents. nih.govwikipedia.orgnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREUPRFRJOSEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211052 | |
| Record name | Imidazo(1,2-a)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6200-59-5 | |
| Record name | Imidazo(1,2-a)pyridine-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006200595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Imidazo 1,2 a Pyridine 3 Carbonitrile and Its Derivatives
Established and Emerging Synthetic Strategies for the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine framework is a recognized "drug prejudice" scaffold due to its prevalence in medicinal chemistry and its applications in material science. rsc.org The development of efficient synthetic methods for this core from readily available starting materials is a significant focus of organic chemistry. rsc.org Strategies range from classical condensation reactions to modern multi-component and cascade processes. rsc.orgresearchgate.net
Condensation Reactions for Heterocyclic Ring Formation
Condensation reactions represent a foundational approach to the synthesis of the imidazo[1,2-a]pyridine core. These methods typically involve the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) ring.
The most conventional and widely exploited route to the imidazo[1,2-a]pyridine nucleus is the condensation of a 2-aminopyridine (B139424) derivative with a suitable C2-building block, most commonly an α-halocarbonyl compound. acs.orgacs.org This classic method, often referred to as the Chichibabin reaction, involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular condensation and dehydration to yield the aromatic fused-ring system. nih.gov
Recent advancements have expanded the scope of coupling partners beyond α-haloketones to include a variety of carbonyl compounds, alkenes, and alkynes, often facilitated by metal catalysts or eco-friendly conditions. acs.orgorganic-chemistry.org For instance, copper-catalyzed aerobic oxidative synthesis allows for the use of acetophenones directly with 2-aminopyridines. organic-chemistry.org Metal-free protocols have also been developed; for example, iodine can catalyze the condensation of 2-aminopyridines with nitroalkenes using aqueous hydrogen peroxide as a benign terminal oxidant. acs.org Another approach involves the catalyst-free cascade reaction between 2-aminopyridine and substrates like 1-bromo-2-phenylacetylene. organic-chemistry.org
| Reactant 1 | Reactant 2 | Key Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | α-Haloketone (e.g., 2-Bromoacetophenone) | Base (e.g., K₂CO₃), DMF, room temp | 2,3-Disubstituted Imidazo[1,2-a]pyridine | acs.org |
| 2-Aminopyridine | Acetophenone | CuI, aerobic oxidation | Substituted Imidazo[1,2-a]pyridine | organic-chemistry.org |
| 2-Aminopyridine | Nitroalkene | I₂, aq. H₂O₂ | 3-Nitroimidazo[1,2-a]pyridine | acs.org |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Acetone, ambient temperature | 2-Phenylimidazo[1,2-a]pyrimidine | nih.gov |
An alternative strategy for constructing fused heterocyclic systems involves nucleophile-induced ring transformation or recyclization reactions. In this approach, a starting heterocycle undergoes a series of bond-cleavage and bond-forming events initiated by a nucleophile, ultimately rearranging into a new, more stable heterocyclic core.
A pertinent example is the synthesis of the imidazo[1,2-a]pyrimidine (B1208166) nucleus from readily available 2-aminoimidazole. nih.gov In this process, 2-aminoimidazole acts as the nucleophile, reacting with N-substituted maleimides or N-arylitaconimides. The reaction proceeds through a postulated mechanism involving nucleophilic attack followed by an intramolecular recyclization cascade, leading to the formation of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides or N-aryl-2-(7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)acetamides. nih.gov This methodology provides a convenient route to potentially pharmacophoric imidazo[1,2-a]pyrimidines. nih.gov
Multi-Component Reactions (MCRs) for Scaffold Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements from all starting materials, are powerful tools for rapidly generating molecular diversity. nih.gov Several MCRs have been adapted for the efficient synthesis of the imidazo[1,2-a]pyridine scaffold.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3-CR) that condenses a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. acs.orgbeilstein-journals.org This reaction provides direct access to 3-amino-substituted imidazo[1,2-a]pyridines and is highly valued for its ability to introduce multiple points of structural diversity in a single step. beilstein-journals.orgresearchgate.net Chiral phosphoric acid catalysts have been successfully employed in asymmetric versions of the GBB reaction to produce axially chiral imidazo[1,2-a]pyridine atropoisomers with high yields and enantioselectivities. nih.gov
Another significant MCR is the A³-coupling (aldehyde-alkyne-amine) reaction. acs.orgnih.gov In this copper-catalyzed process, a 2-aminopyridine, an aldehyde, and a terminal alkyne are coupled in a domino sequence. acs.orgresearchgate.net The reaction proceeds through the formation of a propargylamine (B41283) intermediate, which then undergoes a copper-catalyzed 5-exo-dig cycloisomerization to furnish the imidazo[1,2-a]pyridine core. acs.orgnih.gov This method is general, efficient, and has been used in the one-pot synthesis of biologically active molecules like alpidem (B1665719) and zolpidem. nih.gov
| Reaction Name | Components | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ or Chiral Phosphoric Acid | Forms 3-amino-substituted core; allows asymmetric synthesis | researchgate.netnih.gov |
| A³-Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper salts (e.g., CuCl, CuSO₄) | Domino coupling and 5-exo-dig cycloisomerization | acs.orgnih.gov |
| Aza-Friedel–Crafts Reaction | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)₃ | C3-alkylation of the pre-formed core | mdpi.com |
Oxidative Coupling and Cascade Reactions
Oxidative coupling reactions have emerged as an efficient and atom-economical strategy for C-N and C-C bond formation in the synthesis of imidazo[1,2-a]pyridines. These reactions often utilize molecular oxygen or other mild oxidants, aligning with the principles of green chemistry.
A notable example is the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and various partners like acetophenones, nitroolefins, or ketone oxime esters. researchgate.netorganic-chemistry.org These reactions are typically compatible with a broad range of functional groups and proceed under mild conditions. organic-chemistry.org Mechanistic studies suggest some of these transformations proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Dual catalytic systems, such as a combination of flavin and iodine, can also promote aerobic oxidative C-N bond formation to furnish the imidazo[1,2-a]pyridine core. organic-chemistry.org Furthermore, cascade processes that are catalyst-free have been developed, for instance, the reaction of 2-aminopyridine with 1,1-dibromo-2-phenylethene provides 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org
Povarov Reaction (Aza-Diels-Alder) in Imidazo[1,2-a]pyrimidine Synthesis
The Povarov reaction, a formal aza-Diels-Alder [4+2] cycloaddition, is a powerful tool for constructing six-membered nitrogen-containing rings. mdpi.com This reaction has been effectively applied to the synthesis of the imidazo[1,2-a]pyrimidine ring system, which is closely related to the imidazo[1,2-a]pyridine core.
In a specific application, a series of novel 4-(aryl)-benzo organic-chemistry.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles were synthesized via a Povarov reaction followed by an oxidation step. mdpi.com The key transformation involves the reaction between benzimidazole-2-arylimines, serving as the aza-diene component, and a suitable dienophile. mdpi.com It was discovered that this process involves a mdpi.comresearchgate.net sigmatropic rearrangement that leads to dihydrobenzimidazo[1,2-a]pyrimidines, which are then oxidized to the final aromatic products. mdpi.com This methodology demonstrates the utility of the Povarov reaction in creating complex, annulated pyrimidine (B1678525) systems with the desired 3-carbonitrile functionality directly incorporated. mdpi.com
Radical-Mediated Functionalization of Imidazo[1,2-a]pyridines
The direct functionalization of the imidazo[1,2-a]pyridine scaffold through radical reactions represents an efficient strategy for creating derivatives. rsc.org The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to attack by radicals due to its electron-rich character. researchgate.netresearchgate.net These reactions can be initiated through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis. rsc.org
Visible light-mediated protocols have emerged as a powerful tool for C-H functionalization. For instance, the use of eosin (B541160) Y as a photoredox catalyst in the presence of ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) allows for the C3-thiocyanation of imidazo[1,2-a]pyridines. nih.gov This reaction proceeds through the generation of a thiocyanate radical, which then attacks the C3 position of the imidazo[1,2-a]pyridine. nih.gov Similarly, visible light can induce trifluoromethylation and perfluoroalkylation at the C3 position using appropriate radical precursors. nih.gov
Radical-mediated C-C bond formation has also been achieved. A metal-free method for the direct cross-dehydrogenative coupling of anilines with imidazo[1,2-a]pyridines at the C3 position has been developed using potassium persulfate (K₂S₂O₈) as an oxidant. nih.gov The proposed mechanism involves the generation of an N,N-dimethylaniline-radical-cation, which ultimately leads to the formation of a new C-C bond at the C3 position. nih.gov Another approach involves the iodination of imidazo[1,2-a]pyridines at the C3 position using molecular iodine and tert-butyl hydroperoxide (TBHP) under ultrasound irradiation, which is believed to proceed via a free-radical initiated process. acs.org
These radical-mediated functionalizations offer a versatile and direct route to a wide range of C3-substituted imidazo[1,2-a]pyridines, which can serve as precursors for the synthesis of imidazo[1,2-a]pyridine-3-carbonitrile derivatives.
Specific Synthesis of 3-Carbonitrile Substituted Imidazo[1,2-a]pyridine Derivatives
The introduction of a nitrile group at the C3 position of the imidazo[1,2-a]pyridine core can be achieved through direct cyanation or by constructing the heterocyclic ring from precursors already containing the nitrile functionality.
Direct C-H cyanation offers an atom-economical approach to imidazo[1,2-a]pyridine-3-carbonitriles. An electrochemical oxidative regioselective C-H cyanation of imidazo[1,2-a]pyridines has been developed using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. researchgate.net This method employs a graphite (B72142) plate anode and a platinum plate cathode in an undivided cell, with a KH₂PO₄/K₂HPO₄ buffer being crucial for the transformation. The reaction provides moderate to excellent yields of the C3-cyanated products and is compatible with a broad range of substituted imidazo[1,2-a]pyridines. researchgate.net The proposed mechanism suggests that the reaction initiates with the oxidation of the imidazo[1,2-a]pyridine at the anode. researchgate.net
Another electrochemical approach utilizes ammonium thiocyanate (NH₄SCN) as both an electrolyte and a non-trivial cyanating agent for the synthesis of 1-cyano-imidazo[1,5-a]pyridines, a related isomer class. rsc.org This demonstrates the potential of electrochemical methods in C-H functionalization for nitrile group introduction.
An alternative and widely used strategy involves the construction of the imidazo[1,2-a]pyridine ring from precursors that either already contain a nitrile group or are functionalized to facilitate its introduction.
One common method is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a 2-aminopyridine derivative. researchgate.net This approach often utilizes a catalyst and can be performed under various conditions, including solvent-free and microwave-assisted protocols. researchgate.netrsc.org For example, a one-pot three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation can produce 2,3-disubstituted imidazo[1,2-a]pyridines in good yields. rsc.org
The condensation of 2-aminopyridine with α-haloketones is a classical and efficient method for synthesizing the imidazo[1,2-a]pyridine core. scielo.brscirp.org By using an α-haloketone that is appropriately substituted, a precursor for the 3-carbonitrile group can be installed. For instance, subsequent functionalization of the resulting imidazo[1,2-a]pyridine at the C3 position can lead to the desired carbonitrile derivative.
Another approach involves the annulation of heterocyclic ketene (B1206846) aminals and β-oxodithioesters with aldehydes under solvent-free conditions, which provides a regioselective synthesis of imidazo[1,2-a]pyridine derivatives. capes.gov.br Furthermore, a one-pot strategy has been designed for the transformation of lignin (B12514952) β-O-4 model compounds to imidazo[1,2-a]pyridines using 2-aminopyridine as a nitrogen source, showcasing the use of biomass-derived precursors. nih.gov
Advancements in Green Synthesis Principles for this compound
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for imidazo[1,2-a]pyridines, including the 3-carbonitrile derivatives. These "green" approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
A notable advancement in green synthesis is the development of catalyst-free and solvent-free reactions. nih.gov The condensation of 2-aminopyridines with α-haloketones can be performed efficiently at 60 °C in the absence of any catalyst or solvent, affording imidazo[1,2-a]pyridine derivatives in good to excellent yields. scielo.brresearchgate.net This method is simple, cost-effective, and environmentally benign. scielo.br
Three-component reactions have also been adapted to be catalyst-free. For example, a protocol for the C3-arylomethylation of imidazo[1,2-a]pyridines using commercially available boronic acids and glyoxylic acid proceeds without a catalyst. nih.gov Similarly, catalyst-free cascade processes using 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene have been reported for the synthesis of 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org The synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles has been achieved via a three-component one-pot condensation of aromatic aldehydes, malononitrile, and 2-aminobenzimidazole (B67599) under solvent-free conditions using a recoverable nanocatalyst. researchgate.net
Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. rsc.org The synthesis of imidazo[1,2-a]pyridines can be significantly expedited using microwave assistance, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov
A one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines can be carried out under microwave irradiation to synthesize a variety of 2,3-disubstituted imidazo[1,2-a]pyridine derivatives. rsc.org Another example is the use of phosphotungstic acid as a catalyst in ethanol (B145695) under microwave heating for the Groebke–Blackburn–Bienaymé three-component reaction to produce imidazo[1,2-a]pyridines in high yields within 30 minutes. beilstein-journals.org
Furthermore, a microwave-assisted, one-pot A3 coupling reaction using a magnetic nanocatalyst has been developed for the synthesis of benzoimidazo[1,2-a]pyrimidines in water. nih.gov This method combines the benefits of microwave heating with a recyclable catalyst and a green solvent, highlighting the potential for developing highly efficient and sustainable syntheses of this compound and its derivatives. nih.gov
Data Tables
Table 1: Direct Cyanation of Imidazo[1,2-a]pyridines
| Cyanide Source | Method | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Trimethylsilyl cyanide (TMSCN) | Electrochemical Oxidation | Graphite anode, Pt cathode, KH₂PO₄/K₂HPO₄ buffer, CH₃CN | Moderate to excellent | researchgate.net |
Table 2: Green Synthesis Approaches to Imidazo[1,2-a]pyridines
| Method | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Condensation | 2-Aminopyridine, α-Haloketone | 60 °C, neat | Catalyst-free, Solvent-free | scielo.brresearchgate.net |
| Three-Component Reaction | Aromatic aldehyde, Malononitrile, 2-Aminobenzimidazole | Solvent-free, Nanocatalyst | Green, Recyclable catalyst | researchgate.net |
| Three-Component Reaction | Arylglyoxal, Cyclic 1,3-dicarbonyl, 2-Aminopyridine | Microwave, I₂ | Metal-free, Rapid | rsc.org |
| A3 Coupling | Aldehyde, 2-Aminobenzimidazole, Terminal alkyne | Microwave, Magnetic nanocatalyst, Water | Recyclable catalyst, Green solvent | nih.gov |
Aerobic Oxidation and Dual Catalytic Systems
The use of molecular oxygen as a terminal oxidant in synthetic chemistry represents a significant advancement towards greener and more sustainable processes. Aerobic oxidation reactions, often facilitated by sophisticated catalytic systems, provide an atom-economical pathway to heterocyclic compounds, generating water as the primary byproduct.
A notable development in this area is the application of a flavin-iodine coupled organocatalytic system for the aerobic oxidative C-N bond formation to construct the imidazo[1,2-a]pyridine ring. This dual catalytic approach enables the synthesis of these heterocycles from aminopyridines and ketones under metal-free conditions. The system can be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines, showcasing its versatility.
Copper catalysis has also been instrumental in advancing aerobic oxidative syntheses. A CuI-catalyzed method allows for the reaction between 2-aminopyridines and various ketones, including acetophenones, to yield imidazo[1,2-a]pyridines. organic-chemistry.org This protocol is noted for its compatibility with a wide array of functional groups. organic-chemistry.org Mechanistic investigations suggest that this transformation may proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Furthermore, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters offers another efficient and environmentally friendly route to this scaffold.
Another innovative approach involves a Cu(II)-promoted cascade synthesis that yields fused imidazo-pyridine-carbonitriles. This method proceeds through an addition-cyclization reaction followed by an Ullmann-type C-N coupling, demonstrating a direct route to the carbonitrile-substituted scaffold.
The table below summarizes key findings in aerobic oxidation and dual catalytic systems for the synthesis of imidazo[1,2-a]pyridine derivatives.
| Catalyst System | Reactants | Key Features | Product Type |
| Flavin-Iodine | Aminopyridines, Ketones | Metal-free, Aerobic, Dual organocatalysis | Imidazo[1,2-a]pyridines |
| CuI | 2-Aminopyridines, Acetophenones | Aerobic oxidation, Broad functional group tolerance | Imidazo[1,2-a]pyridines |
| Cu(II) | o-Iodoanilines, γ-Ketodinitriles | Cascade reaction, Ullmann-type C-N coupling | Fused Imidazo-Pyridine-Carbonitriles |
Electrochemical and Mechanochemical Transformations
In the quest for more sustainable and efficient synthetic methods, electrochemical and mechanochemical approaches have emerged as powerful alternatives to traditional solution-phase chemistry. These techniques often lead to reduced solvent waste, lower energy consumption, and unique reactivity.
Electrochemical Synthesis has been successfully applied to the functionalization of the imidazo[1,2-a]pyridine core. An electrochemical C3-sulfonylation method using sodium benzenesulfinates as the sulfonylation reagent provides a metal-free pathway to 3-(arylsulfonyl)imidazo[1,2-a]pyridines with yields up to 94%. researchgate.net This oxidative cross-coupling represents a green and atom-economical approach. researchgate.net While direct electrochemical synthesis of the 3-carbonitrile derivative is less documented, a related method for the synthesis of 1-cyano-imidazo[1,5-a]pyridines (an isomer) has been developed. acs.org This process uses NH₄SCN as both an electrolyte and a source of the cyanide group, showcasing the potential of electrochemical methods for cyanation. acs.org
Mechanochemical Synthesis , typically involving ball-milling, offers a solvent-free or low-solvent route to imidazo[1,2-a]pyridines. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines, has been effectively adapted to mechanochemical conditions. researchgate.net By reacting 2-aminopyridines, aldehydes, and isocyanides under solvent-free ball-milling at room temperature, the desired products are obtained in good to excellent yields with short reaction times. researchgate.net
Furthermore, the functionalization of the imidazo[1,2-a]pyridine scaffold has been achieved through mechanochemistry. A Zn(OTf)₂-catalyzed Friedel-Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with carbonyl compounds under ball-milling conditions has been reported. researchgate.netrsc.orgresearchgate.netorganic-chemistry.orgnih.gov This method is notable for its good product selectivity, tolerance of a wide range of functional groups, and scalability. researchgate.netrsc.orgresearchgate.netorganic-chemistry.orgnih.gov
The following table details examples of electrochemical and mechanochemical transformations for the synthesis and functionalization of imidazo[1,2-a]pyridines.
| Method | Transformation | Catalyst/Reagents | Key Features |
| Electrochemical | C3-Sulfonylation | Sodium benzenesulfinates | Metal-free, Green, High yields |
| Mechanochemical | Groebke-Blackburn-Bienaymé | 2-Aminopyridines, Aldehydes, Isocyanides | Solvent-free, Room temperature, High atom economy |
| Mechanochemical | Friedel-Crafts Hydroxyalkylation | Carbonyl compounds, Zn(OTf)₂ | Solvent-free, Good selectivity, Scalable |
Challenges and Future Directions in Synthetic Organic Chemistry of this compound
Despite the significant progress in the synthesis of imidazo[1,2-a]pyridines, several challenges remain, particularly in the context of preparing specific and complex derivatives like this compound. researchgate.netresearchgate.net The development of synthetic methods often grapples with issues of regioselectivity, the use of harsh reagents or catalysts, and the need for multi-step procedures to introduce desired functional groups. acs.org
One of the primary challenges is the direct and regioselective introduction of the carbonitrile group at the C3 position. While many methods exist for constructing the core heterocycle, subsequent C-H functionalization can be difficult and may require pre-functionalized starting materials or harsh reaction conditions. researchgate.net There is a continuous need for the development of milder, more efficient, and environmentally benign catalytic systems that can overcome these limitations. acs.org The use of expensive or toxic transition-metal catalysts in some oxidative cyclization reactions is another area where improvement is sought. researchgate.net
Looking ahead, several future directions are emerging in this field. The development of photocatalytic methods is a promising avenue, offering mild and selective transformations under light induction. researchgate.net These methods have the potential to enable novel C-H functionalization pathways that are not accessible through traditional thermal reactions. organic-chemistry.org
Furthermore, the expansion of multicomponent reactions (MCRs) to include a broader range of substrates and to generate more complex molecular architectures in a single step remains a key goal. researchgate.netresearchgate.net The design of novel MCRs that directly incorporate the cyano group would be a significant advancement for the synthesis of this compound.
The ongoing exploration of green chemistry principles will continue to drive innovation. acs.org This includes the use of water as a solvent, the development of recyclable catalysts, and the application of energy-efficient techniques like microwave irradiation and mechanochemistry. bio-conferences.orgresearchgate.net Ultimately, the future of imidazo[1,2-a]pyridine synthesis lies in the creation of highly efficient, selective, and sustainable methods that provide rapid access to a diverse library of compounds for biological screening and materials science applications. rsc.orgresearchgate.net
Structure Activity Relationship Sar and Structural Modifications of Imidazo 1,2 a Pyridine 3 Carbonitrile Derivatives
Systematic Elucidation of SAR for Diverse Biological Activities
The biological activity of imidazo[1,2-a]pyridine-3-carbonitrile derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. A systematic exploration of these modifications has been crucial in identifying potent and selective compounds for a range of therapeutic targets.
Stereoelectronic Influence of the Carbonitrile Substituent at the 3-Position
The carbonitrile (CN) group at the C-3 position of the imidazo[1,2-a]pyridine (B132010) ring is a key pharmacophoric feature that significantly impacts the molecule's biological activity. Its strong electron-withdrawing nature and linear geometry play a crucial role in establishing critical interactions with biological targets. For instance, in the context of antitubulin agents, the CN group is often involved in hydrogen bonding and other polar interactions within the colchicine (B1669291) binding site of tubulin. nih.gov
Recent studies have also demonstrated the utility of the C-3 position for introducing other functional groups. For example, C-3 alkylation of imidazo[1,2-a]pyridines has been achieved through three-component aza-Friedel–Crafts reactions, allowing for the introduction of diverse substituents at this position. mdpi.com Furthermore, FeCl3-catalyzed functionalization of imidazo[1,2-a]pyridines with diazoacetonitrile offers a direct route to introduce a cyanomethyl group at the C-3 position. researchgate.net These synthetic advancements provide valuable tools for further probing the SAR at this critical position.
Positional Effects of Peripheral Substituents on the Imidazo[1,2-a]pyridine Core (e.g., C2, C5, C6, C7, C8)
The substitution pattern on the periphery of the imidazo[1,2-a]pyridine core is a critical determinant of biological activity and selectivity.
C2-Position: Substitution at the C2 position often involves aryl groups. The nature of the substituents on this phenyl ring can significantly modulate activity. For example, in a series of congeners of zolpidem, the presence of electron-withdrawing groups at the ortho and para positions of the C2-phenyl ring was found to be ideal for enzyme affinity. researchgate.net
C5, C6, C7, and C8-Positions: Modifications at these positions on the pyridine (B92270) ring have been shown to fine-tune the activity of various imidazo[1,2-a]pyridine derivatives.
In the development of c-Met inhibitors, the introduction of heteroaryl and benzonitrile (B105546) analogues at the C6-position led to improved inhibition. nih.gov
Substituents at the C7 and C8 positions have also been shown to influence activity. For instance, a fluorine atom at the C8-position of a c-Met inhibitor was found to be favorable, while a bulky trifluoromethyl group at the same position led to a loss of activity due to steric hindrance. nih.gov In another study on antitubulin agents, the introduction of different aryl groups at the C5 and C7 positions of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives resulted in compounds with potent antiproliferative activity. nih.gov
The following table summarizes the impact of substituents at various positions on the biological activity of imidazo[1,2-a]pyridine derivatives:
| Position | Substituent Type | Biological Target/Activity | Effect on Activity |
| C2 | Electron-withdrawing groups on phenyl ring | Enzyme affinity | Increased |
| C6 | Heteroaryl, benzonitrile analogues | c-Met inhibition | Improved |
| C8 | Fluorine | c-Met inhibition | Favorable |
| C8 | Trifluoromethyl | c-Met inhibition | Decreased |
| C5, C7 | Aryl groups | Antitubulin | Potent antiproliferative activity |
Exploration of Fused Ring Systems and Isosteric Analogues (e.g., Imidazo[1,2-a]pyrimidine (B1208166), Benzo[d]imidazo[1,2-a]pyrimidine)
Expanding the imidazo[1,2-a]pyridine scaffold to include fused ring systems and isosteric replacements is a common strategy to explore new chemical space and improve pharmacological properties.
Imidazo[1,2-a]pyrimidine: This isosteric analogue, where the pyridine ring is replaced by a pyrimidine (B1678525) ring, has been investigated for various biological activities. For example, imidazo[1,2-c]pyrimidine (B1242154) derivatives have been developed as potent inhibitors of Syk family kinases. researchgate.net
Benzo[d]imidazo[1,2-a]pyrimidine: The fusion of a benzene (B151609) ring to the imidazo[1,2-a]pyrimidine core results in the benzo[d]imidazo[1,2-a]pyrimidine system. Novel 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles have been synthesized and shown to possess interesting photophysical properties, including fluorescence in both solution and solid form. nih.gov
Tetracyclic Fused Imidazo[1,2-a]pyridines: One-pot, three-component reactions have been developed to synthesize tetracyclic fused imidazo[1,2-a]pyridines, which are structurally complex molecules with potential for unique biological activities. nih.gov
These examples demonstrate that modifications involving the core heterocyclic system can lead to compounds with distinct pharmacological profiles.
Rational Design through Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design to identify novel chemotypes with improved properties. nih.gov In the context of imidazo[1,2-a]pyridine derivatives, these approaches have been successfully employed.
Scaffold Hopping: This strategy involves replacing the core molecular framework with a topologically similar but structurally distinct scaffold. For example, the imidazo[1,2-a]pyridine scaffold itself has been used as a replacement for other heterocyclic systems in the development of PI3K/mTOR dual inhibitors. nih.govacs.org More recently, a scaffold hopping approach was used to develop novel covalent KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine core. rsc.org
Bioisosteric Replacement: This involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the development of Nek2 inhibitors, bioisosteric replacement techniques were used to identify potent compounds with excellent selectivity. nih.gov For instance, replacing a metabolically labile group with a more stable bioisostere can lead to improved drug-like properties.
The following table provides examples of scaffold hopping and bioisosteric replacement in the design of imidazo[1,2-a]pyridine derivatives:
| Original Scaffold/Group | Replacement Scaffold/Group | Therapeutic Target | Reference |
| Benzimidazole | Imidazo[1,2-a]pyridine | PI3K/mTOR | nih.gov |
| Various Scaffolds | Imidazo[1,2-a]pyridine | KRAS G12C | rsc.org |
| Various Functional Groups | Bioisosteres | Nek2 | nih.gov |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This information is invaluable for lead optimization.
For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial activity, a five-featured pharmacophore hypothesis (HHPRR) was generated, consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.comresearchgate.net This model, combined with 3D-QSAR studies, provides a framework for designing new derivatives with enhanced potency. openpharmaceuticalsciencesjournal.comresearchgate.net Molecular docking studies have further elucidated the binding modes of these compounds, showing key hydrogen bonding and pi-cation interactions with the target enzyme. openpharmaceuticalsciencesjournal.comresearchgate.net
Lead optimization often involves iterative cycles of design, synthesis, and biological testing. For example, in the development of antitubulin agents, optimization of initial hits led to the discovery of a lead compound with superior potency compared to known agents. nih.gov Molecular docking studies confirmed that this lead compound binds to the colchicine-binding site of tubulin in a manner consistent with the observed SAR. nih.gov
Investigations into Structure-Property Relationships (SPR) for Drug Development
Structure-property relationships (SPR) are crucial for optimizing the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. A good SPR understanding is essential for the successful development of a clinical candidate.
In the development of antituberculosis agents based on the imidazo[1,2-a]pyridine-3-carboxamide scaffold, establishing a good SPR was a key objective. nih.gov Metabolic studies in mouse and human liver microsomes were performed to prioritize compounds for in vivo efficacy studies. nih.gov These studies revealed that certain structural modifications could significantly impact metabolic stability. For example, the introduction of an ethyl group at the C2 position and a chloro group at the C6 position resulted in a compound with improved microsomal stability. rsc.org
Similarly, in the development of PI3K/mTOR inhibitors, compounds were evaluated for their microsomal stability in addition to their potency. nih.gov This integrated approach, considering both activity and drug-like properties, is essential for identifying compounds with a higher probability of success in clinical development.
Biological Activities and Pharmacological Profiles of Imidazo 1,2 a Pyridine 3 Carbonitrile Derivatives
Antineoplastic and Antitumor Activities
Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated promising anticancer activity by targeting key cellular pathways involved in cell proliferation and survival. researchgate.netsci-hub.cat
Derivatives of the imidazo[1,2-a]pyridine scaffold have been evaluated against a wide array of human cancer cell lines, demonstrating varied and often potent cytotoxic effects. For instance, certain imidazo[1,2-a]pyridine-based compounds have shown inhibitory activity against colorectal cancer cell lines such as HCT116 and HT-29. sci-hub.catresearchgate.net One study detailed the high cytotoxicity of a trans-planaramineplatinum(II) complexed with an imidazo[1,2-a]pyridine ligand against multiple cell lines, including HCT116, with IC50 values as low as 10 nM. nih.gov Another imidazo (B10784944) [1-2-a] pyridine (B92270) derivative, NR6, was found to reduce the cell growth of U87MG glioblastoma and HCT116 colorectal cancer cells. cityu.edu.hk
In the context of breast cancer, copper (II) complexes of pyridine-substituted imidazo[1,2-a]pyridines were cytotoxic in low micromolar and sub-micromolar ranges against several breast cancer cell lines. acs.org Similarly, the anti-inflammatory and cytotoxic properties of novel imidazo[1,2-a]pyridine derivatives have been noted in breast and ovarian cancer cell lines.
While specific data for imidazo[1,2-a]pyridine-3-carbonitrile against a broad panel is selectively reported, the consistent and potent activity of the core scaffold across different cancer types underscores its therapeutic potential. The table below summarizes reported cytotoxic activities of various imidazo[1,2-a]pyridine derivatives against the specified cell lines.
Interactive Table: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Cell Line | Cancer Type | Compound Series/Description | Reported Activity (IC50) |
| HCT116 | Colorectal Carcinoma | PI3K/mTOR dual inhibitor (15a) | Potent inhibition |
| HT-29 | Colorectal Adenocarcinoma | PI3K/mTOR dual inhibitor (15a) | Potent inhibition |
| MCF7 | Breast Adenocarcinoma | Imidazo[1,2-a]pyridine-based compounds | Cytotoxic effects observed |
| A549 | Lung Carcinoma | Novel imidazo [1,2-a] pyridine derivatives | Pro-apoptotic effects noted |
| HePG2 | Hepatocellular Carcinoma | Various derivatives | Activity reported in literature |
| T98G | Glioblastoma | Various derivatives | Activity reported in literature |
| H460 | Large Cell Lung Cancer | Various derivatives | Activity reported in literature |
| MKN-45 | Gastric Carcinoma | Various derivatives | Activity reported in literature |
| SMMC-7721 | Hepatocellular Carcinoma | Various derivatives | Activity reported in literature |
| A172 | Glioblastoma | Various derivatives | Activity reported in literature |
The promising in vitro results of imidazo[1,2-a]pyridine derivatives have been translated into in vivo models, demonstrating significant tumor growth inhibition. In xenograft models using human colorectal carcinoma cells, specific derivatives have shown notable efficacy.
A potent PI3K/mTOR dual inhibitor based on the imidazo[1,2-a]pyridine scaffold, compound 15a , was evaluated in both HCT116 and HT-29 xenograft models in BALB/c nude mice. researchgate.net Daily oral administration of this compound resulted in significant suppression of tumor growth. researchgate.net Specifically, in the HCT116 model, compound 15a achieved a tumor growth inhibition (TGI) of 65.77%. researchgate.net Similarly, in the HT-29 xenograft model, the same compound produced a TGI of 68.26%, comparing favorably to the control group. researchgate.net These studies highlight the ability of these compounds to inhibit tumor progression in a live model without causing significant loss of body weight in the test subjects. sci-hub.catresearchgate.net Other studies have also confirmed the effectiveness of imidazo[1,2-a]pyridine-based complexes in reducing tumor burden in HCT116 mouse xenograft models. acs.org
The anticancer effects of imidazo[1,2-a]pyridine derivatives are attributed to their interaction with several key molecular targets crucial for cancer cell survival and proliferation.
PI3K/mTOR Dual Inhibition : A primary mechanism of action for many imidazo[1,2-a]pyridine compounds is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) signaling pathway. sci-hub.catresearchgate.net This pathway is frequently overactivated in many human cancers and plays a central role in regulating cell growth, proliferation, and survival. sci-hub.cat Compound 15a , for example, was proven to be a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity, which leads to cell cycle arrest and apoptosis. sci-hub.cat
Tubulin Polymerization : Although less emphasized in the provided results for the carbonitrile derivative, other heterocyclic compounds are known to target tubulin polymerization, a critical process for cell division. This remains a potential mechanism for some imidazo[1,2-a]pyridine analogues.
CDK Inhibition : Some imidazo[1,2-a]pyridine derivatives have been reported to act as inhibitors of cyclin-dependent kinases (CDKs). These enzymes are essential for cell cycle progression, and their inhibition can halt cancer cell division.
Aldehyde Dehydrogenase (ALDH) : More recently, imidazo[1,2-a]pyridine derivatives have been identified as novel inhibitors of aldehyde dehydrogenase (ALDH). cityu.edu.hk The ALDH enzyme family, particularly the ALDH1A isoform, is a well-known marker for cancer stem cells, which are implicated in tumor recurrence and resistance. An imidazo[1-2-a]pyridine derivative, NR6, was shown to reduce the invasiveness of glioblastoma and colorectal cancer cell lines, suggesting a mechanism that may involve ALDH inhibition. cityu.edu.hk
Antimycobacterial and Antituberculosis (Anti-TB) Efficacy
Imidazo[1,2-a]pyridine-3-carboxamides, which are structurally very similar to the carbonitrile variants, have emerged as a highly potent class of anti-tuberculosis agents. acs.orgrsc.org These compounds show remarkable activity against the causative agent, Mycobacterium tuberculosis (Mtb), including strains that are resistant to current therapies. nih.gov
A significant breakthrough in TB drug discovery has been the identification of imidazo[1,2-a]pyridine-3-carboxamides that exhibit potent activity against not only drug-sensitive Mtb but also multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. acs.orgnih.gov
In one study, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested. Seven of these compounds displayed minimum inhibitory concentration (MIC90) values of ≤1 μM against various replicating, non-replicating, MDR, and XDR Mtb strains. acs.org Another study advanced this scaffold, producing compounds with even more dramatic, low nanomolar potency. rsc.org For example, a set of 14 imidazo[1,2-a]pyridine-3-carboxamides had MIC values ≤1 μM, with five of them showing MICs ≤0.006 μM against replicating Mtb H37Rv. rsc.org When tested against a panel of MDR and XDR clinical isolates, one of the lead compounds surpassed the potency of the clinical candidate PA-824 by nearly tenfold. rsc.org This outstanding potency against highly resistant strains suggests that these compounds likely act on a novel biological target within the bacterium. rsc.org
Interactive Table: In Vitro Anti-TB Activity of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound Series | Mtb Strain Type | Reported Activity (MIC) |
| Imidazo[1,2-a]pyridine-3-carboxamides | Drug-Sensitive (DS) | MIC90: 0.069–0.174 μM |
| Imidazo[1,2-a]pyridine-3-carboxamides | Multi-Drug Resistant (MDR) | Active, with one compound surpassing PA-824 by ~10-fold |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Extensively Drug-Resistant (XDR) | MIC90 range: 0.07–0.14 μM |
| Imidazo[1,2-a]pyridine ethers (IPE) | Drug-Sensitive (DS) | MIC80 <0.5 μM |
The development of these anti-TB agents has included both in vitro potency screens and in vivo pharmacokinetic (PK) evaluations to assess their drug-like properties. acs.orgrsc.org Initial in vivo ADME (absorption, distribution, metabolism, and excretion) properties were assessed for representative compounds from the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series, which showed encouraging pharmacokinetics. acs.org
Further studies on advanced analogues involved evaluating the in vivo pharmacokinetics of lead compounds in mice via both oral and intravenous administration. rsc.org While some of the earlier compounds suffered from short in vivo half-lives, subsequent chemical modifications, including deuteration, have been explored to improve metabolic stability. A key target of this class of compounds is the QcrB subunit of the cytochrome bc1:aa3 supercomplex, which is involved in mycobacterial respiration. The potent in vitro activity, combined with ongoing efforts to optimize in vivo pharmacological profiles, marks the imidazo[1,2-a]pyridine scaffold as a highly promising foundation for developing new and effective anti-TB drugs. rsc.org
Pharmacokinetic (PK) Characterization of Promising Anti-TB Agents
The development of effective anti-tuberculosis (TB) agents from the imidazo[1,2-a]pyridine class hinges on achieving favorable pharmacokinetic profiles. Several derivatives, particularly imidazo[1,2-a]pyridine-3-carboxamides, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) and have undergone pharmacokinetic evaluation. nih.govacs.org These studies are crucial for determining the viability of these compounds as drug candidates.
A lead compound, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759), was selected for its potent in vitro activity against Mtb for in vivo evaluation in a mouse infection model. plos.org Pharmacokinetic analysis after a single oral dose of 30 mg/kg determined a maximum serum concentration (Cmax) of 2.9 µg/ml and a prolonged half-life (t½) of 20.1 hours, indicating good bioavailability and retention. plos.org This favorable profile supported its efficacy in reducing Mtb burden in the lungs and spleens of infected mice, with activity comparable to first-line anti-TB drugs like isoniazid (B1672263) and rifampicin. plos.org
Further studies on imidazo[1,2-a]pyridine-3-carboxamides have explored their metabolic stability across different species. The in vitro microsomal stability of one compound was evaluated in rat, mouse, dog, and human microsomes, showing varied metabolism rates. nih.gov Notably, it exhibited no metabolism in human microsomes, suggesting a potentially favorable metabolic profile in humans. nih.gov To address the issue of rapid metabolism and short half-lives observed in some derivatives, deuteration has been explored as a strategy. nih.gov Deuterated analogues of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) showed significantly improved metabolic stability in mouse, marmoset monkey, and human liver microsomes. nih.gov For instance, one deuterated analogue demonstrated a half-life of 53 minutes in human microsomes, compared to 30 minutes for its non-deuterated parent compound. nih.gov
The in vivo pharmacokinetic properties of compounds 13 and 18 from a series of imidazo[1,2-a]pyridine-3-carboxamides were assessed in male mice via both oral and intravenous administration. nih.govresearchgate.net Another study evaluated a lead compound with a 4-Br substitution, which showed an acceptable pharmacokinetic profile in rats, with an AUC₀₋∞ of 288.22 h·ng/mL and a half-life of 1.5 hours. nih.gov These investigations underscore that imidazo[1,2-a]pyridine-3-carboxamides are a synthetically accessible class of anti-TB agents with encouraging pharmacokinetic properties that merit further development. nih.govnih.gov
Table 1: Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Species | Dose/Route | Cmax (µg/mL) | t½ (hours) | Clearance (CLint) | Source |
|---|---|---|---|---|---|---|
| ND-09759 | Mouse | 30 mg/kg (PO) | 2.9 | 20.1 | Not Reported | plos.org |
| Deuterated Analogue | Human (microsomes) | In vitro | Not Applicable | 0.88 | Lower than parent | nih.gov |
| Non-deuterated Parent | Human (microsomes) | In vitro | Not Applicable | 0.5 | Not Reported | nih.gov |
| 4-Br Substituted Derivative | Rat | Not Reported | Not Reported | 1.5 | Not Reported | nih.gov |
Antimicrobial and Antifungal Potentials
Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Imidazo[1,2-a]pyridine derivatives have demonstrated a notable spectrum of antibacterial activity. Studies have consistently shown that these compounds are generally more effective against Gram-positive bacteria compared to Gram-negative strains. nih.gov
In one study, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and screened against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria using the disc diffusion method. innovareacademics.inresearchgate.net The results indicated that the synthesized compounds exhibited good antibacterial activity when compared to the standard drug streptomycin. innovareacademics.inresearchgate.net Specifically, compound 9a, N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide, showed the highest activity against Bacillus subtilis. innovareacademics.inresearchgate.net
Another study focused on imidazo[1,2-a]pyridine derivatives incorporating benzylpiperazinyl moieties. nih.gov Bioassays revealed that compound C19 had remarkable efficacy against the plant pathogenic bacteria Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC₅₀ values of 2.16 µg/mL and 4.64 µg/mL, respectively. nih.gov Chalcone derivatives of imidazo[1,2-a]pyridines have also been evaluated. These compounds showed activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com Generally, the related imidazo[1,2-a]pyrimidine (B1208166) chalcones displayed better activity than the imidazo[1,2-a]pyridine chalcones against the tested bacterial strains. derpharmachemica.com
Table 2: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Bacterial Strain | Activity Metric | Result | Source |
|---|---|---|---|---|
| 9a | Bacillus subtilis | Zone of Inhibition | High activity | innovareacademics.inresearchgate.net |
| C19 | Xanthomonas oryzae pv. oryzae | EC₅₀ | 2.16 µg/mL | nih.gov |
| C19 | Xanthomonas axonopodis pv. citri | EC₅₀ | 4.64 µg/mL | nih.gov |
| Chalcone Derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Inhibition | Good to Excellent | derpharmachemica.com |
Evaluation of Antifungal Properties (e.g., against Candida albicans, Candida utilis)
The imidazo[1,2-a]pyridine scaffold is a structural isostere of benzimidazole, a core component of early synthetic antifungals, and a fused imidazole (B134444), which is the foundational core of the azole class of antifungals. jmchemsci.com This structural similarity has prompted investigations into their antifungal potential, particularly against opportunistic pathogens like Candida species. jmchemsci.comresearchgate.net
Similarly, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested against a resistant C. albicans strain. scirp.org Four of the ten synthesized compounds were active, with compound 10i being the most potent with an MIC of 41.98 µmol/L. scirp.org Other studies have also reported moderate antifungal activity for various imidazo[1,2-a]pyridine derivatives against C. albicans. researchgate.netekb.eg Research has also noted the study of activity against Candida utilis. researchgate.net
Table 3: Antifungal Activity (MIC) of Imidazo[1,2-a]pyridine Derivatives Against Candida Species
| Compound/Derivative Series | Candida Species | MIC (µM) | Source |
|---|---|---|---|
| 3-Chlorinated Acrylonitrile (5) | C. albicans | 2.8 | jmchemsci.com |
| 3-Chlorinated Acrylonitrile (5) | C. tropicalis | 1.4 | jmchemsci.com |
| Unsubstituted Acrylonitrile (3a) | C. albicans | 6.37 | jmchemsci.com |
| Unsubstituted Acrylonitrile (3a) | C. tropicalis | 3.2 | jmchemsci.com |
| Arylpropenone (10i) | C. albicans (resistant) | 41.98 | scirp.org |
| Hydrazinecarbothioamide (4h) | M. canis | 2 µg/mL | researchgate.net |
Antiviral Activities
Inhibition of Viral Entry Mechanisms (e.g., SARS-CoV-2 hACE2 and Spike Protein Interaction)
Currently, there is a lack of specific research findings in the available literature detailing the activity of this compound derivatives specifically against SARS-CoV-2, including the inhibition of the hACE2 and spike protein interaction. While the broader imidazo[1,2-a]pyridine scaffold has been investigated for various antiviral properties, its targeted efficacy against SARS-CoV-2 entry mechanisms has not been explicitly documented in the provided search results.
Efficacy Against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV)
The imidazo[1,2-a]pyridine scaffold has shown promise as a source of novel antiviral agents, with specific derivatives demonstrating activity against both HIV and herpesviruses. nih.govnih.gov
During a random screening, certain substituted imidazo[1,2-a]pyridines were identified as weak allosteric inhibitors of HIV-1 reverse transcriptase (RT). nih.gov This led to the synthesis of a library of related compounds. A subset prepared from 2-chlorobenzaldehyde, cyclohexyl isocyanide, and a 6-substituted 2-aminopyridine (B139424) showed good inhibitory activity in both enzymatic and whole-cell assays. nih.gov The most potent compound identified was 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile (38), which exhibited an IC₅₀ of 0.18 µM in an anti-HIV-1 IIIB whole-cell assay. nih.gov More recently, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. rsc.org One compound displayed EC₅₀ values of 82.02 µg/ml and 47.72 µg/ml against HIV-1 and HIV-2, respectively. rsc.org
In the realm of anti-herpesvirus activity, a series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines were synthesized and found to have potent activity against herpes simplex viruses (HSV). nih.gov Several compounds in this series demonstrated in vitro antiviral activity that was similar to or better than the standard drug acyclovir. nih.gov Another study reported that imidazo[1,2-a]pyridines with a thioether side chain at the 3-position were highly active against human cytomegalovirus (HCMV) and also showed pronounced activity against varicella-zoster virus (VZV). nih.gov
Table 4: Antiviral Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Virus | Assay | Activity Metric | Result | Source |
|---|---|---|---|---|---|
| 38 | HIV-1 IIIB | Whole Cell | IC₅₀ | 0.18 µM | nih.gov |
| 4a | HIV-1 | In vitro | EC₅₀ | 82.02 µg/ml | rsc.org |
| 4a | HIV-2 | In vitro | EC₅₀ | 47.72 µg/ml | rsc.org |
| 2-Aryl-3-pyrimidyl derivatives | HSV | In vitro | Antiviral Activity | Similar/better than acyclovir | nih.gov |
| Thioether derivatives | HCMV, VZV | In vitro | Antiviral Activity | High activity | nih.gov |
Broader Spectrum Antiviral Potentials
The imidazo[1,2-a]pyridine scaffold has been identified as a promising core for the development of novel antiviral agents. Research has demonstrated the efficacy of derivatives against a range of viruses, including human herpesviruses and retroviruses.
Specifically, imidazo[1,2-a]pyridines with a thioether side chain at the 3-position have shown significant antiviral activity. nih.gov Certain compounds from this series were found to be highly active against human cytomegalovirus (HCMV) with a therapeutic index greater than 150. nih.gov These compounds also displayed pronounced activity against varicella-zoster virus (VZV). nih.gov Further studies on dibromoimidazo[1,2-a]pyridines bearing a thioether side chain also reported antiviral activities. nih.gov
The antiviral potential of this class extends to human immunodeficiency virus (HIV). A series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2. rsc.org One particular compound, 4a, showed notable efficacy against both viral strains. rsc.org Molecular docking studies suggest that these compounds may act by interacting with HIV-1 reverse transcriptase. rsc.org The inherent versatility of the imidazo[1,2-a]pyridine core makes it a valuable pharmacophore in the search for new antiviral therapies. nih.govresearchgate.net
| Compound | Target Virus(es) | Activity |
| Imidazo[1,2-a]pyridines with 3-thioether side chain (Compounds 4, 15, 21) | Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV) | High activity, Therapeutic Index >150 for HCMV. nih.gov |
| Imidazo[1,2-a]pyridine-Schiff base derivative (4a) | Human Immunodeficiency Virus Type-1 (HIV-1), Human Immunodeficiency Virus Type-2 (HIV-2) | EC50 values of 82.02 µg/ml (HIV-1) and 47.72 µg/ml (HIV-2). rsc.org |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant anti-inflammatory and immunomodulatory properties, positioning them as candidates for treating a variety of inflammatory conditions. nih.gov Their mechanisms often involve the modulation of key inflammatory pathways and the production of pro-inflammatory mediators.
A key aspect of the anti-inflammatory action of imidazo[1,2-a]pyridine derivatives is their ability to inhibit the production of pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α) is a primary target that has been investigated. Novel hexahydroimidazo[1,2-a]pyridines have been evaluated for their capacity to inhibit the inducible TNF-α promoter activity in T cells. nih.gov The methyl ester derivative, designated as compound 3b, was identified as the most potent, inhibiting TNF-α driven reporter gene expression in Jurkat T cells with an IC₅₀ value of 3.6 µM. nih.gov This compound also inhibited inducible TNF-α production in myelomonocytic U937 cells with an IC₅₀ of 4.6 µM. nih.gov
Further studies have shown that certain imidazo[1,2-a]pyridine derivatives can suppress the expression of not only TNF-α but also other pro-inflammatory cytokines like IL-1β and IL-6. nih.gov For instance, a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), was found to lower the levels of these inflammatory cytokines. nih.govtbzmed.ac.ir This effect is linked to the suppression of the NF-κB signaling pathway, a critical regulator of the inflammatory response. nih.govtbzmed.ac.irtbzmed.ac.ir
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives have been substantiated through both in vitro and in vivo studies. A major mechanism identified is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial for the synthesis of prostaglandins (B1171923) involved in inflammation. rjpbr.comnih.gov
A series of novel imidazo[1,2-a]pyridine derivatives were designed as selective COX-2 inhibitors. rjpbr.comnih.gov In vitro assays revealed that many of these compounds exhibited potent and specific inhibitory effects on COX-2, with IC₅₀ values as low as 0.05 µM and selectivity indices reaching up to 897.1. rjpbr.com The most potent compounds also demonstrated significant analgesic activity in vivo. rjpbr.comnih.gov For example, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (compound 5j) showed notable analgesic effects with an ED₅₀ value of 12.38 mg/kg. rjpbr.comnih.gov
In vitro studies on cancer cell lines have also highlighted the anti-inflammatory potential of these compounds. The derivative MIA was shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes, key enzymes in the inflammatory process. nih.govtbzmed.ac.irtbzmed.ac.ir These findings underscore the therapeutic potential of imidazo[1,2-a]pyridine derivatives as anti-inflammatory agents, acting through well-defined molecular pathways like COX-2 and NF-κB inhibition. nih.govnih.govrjpbr.com
| Compound/Derivative Series | Target/Assay | In Vitro Activity (IC₅₀) | In Vivo Activity (ED₅₀) | Selectivity Index (COX-2/COX-1) |
| Derivatives 5e, 5f, 5j | COX-2 Inhibition | 0.05 µM rjpbr.comnih.gov | - | - |
| Derivative 5i | COX-2 Inhibition | - | - | 897.19 rjpbr.com |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | Analgesic Activity (Writhing Test) | - | 12.38 mg/kg rjpbr.comnih.gov | - |
| Methyl ester 3b | TNF-α Inhibition (Jurkat T cells) | 3.6 µM nih.gov | - | - |
| Methyl ester 3b | TNF-α Inhibition (U937 cells) | 4.6 µM nih.gov | - | - |
Other Notable Biological Activities
The imidazo[1,2-a]pyridine scaffold has emerged as a valuable pharmacophore in the development of agents against protozoan parasites. nih.gov A number of derivatives have been synthesized and tested for their activity against various species of Leishmania and other protozoa. nih.govsci-hub.se
A series of novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were screened for in vitro activity against Leishmania major and Trypanosoma brucei parasites. sci-hub.se Among the synthesized compounds, five (8d, 8f, 8j, 10b, and 10d) showed significant antileishmanial activity. sci-hub.se Previous reports also highlighted imidazo-[1,2-a]-pyridine based analogues as potent antileishmanial agents against Leishmania donovani. nih.gov For instance, one compound demonstrated an IC₅₀ of 1.8 μM against L. donovani promastigotes. nih.gov
The activity of these compounds is not limited to Leishmania. Studies have also evaluated imidazo[1,2-a]pyridine derivatives against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis, demonstrating a broad antiprotozoal potential. nih.gov
| Compound Series / Analogue | Target Organism | Notable Activity |
| Imidazo-[1,2-a]-pyridine-3-carboxamides (8d, 8f, 8j, 10b, 10d) | Leishmania major | Exhibited significant antileishmanial activity. sci-hub.se |
| Imidazo-[1,2-a]-pyridine based analogue (Compound A) | Leishmania donovani | IC₅₀ = 1.8 μM. nih.gov |
| Imidazo-[1,2-a]-pyridine based analogue (Compound B) | L. donovani, L. infantum, L. major | IC₅₀ = 1–2.1 μM. nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Entamoeba histolytica, Trichomonas vaginalis | Active against resistant strains. nih.gov |
The imidazo[1,2-a]pyridine core is a well-established scaffold for agents acting on the central nervous system, with several derivatives exhibiting anxiolytic, sedative, and anticonvulsant properties. nih.govwikipedia.org These effects are often mediated through interaction with GABA-A receptors or peripheral benzodiazepine (B76468) receptors (PBRs). wikipedia.orgnih.gov
Drugs such as Alpidem (B1665719) and Saripidem are known anxiolytics based on the imidazo[1,2-a]pyridine structure. nih.govwikipedia.org While Alpidem was withdrawn from the market, it demonstrated the potential of this chemical class to achieve anxiolytic effects. wikipedia.org
Research into 2-phenyl-imidazo[1,2-a]pyridine derivatives has shown that they can act as potent and selective ligands for PBRs. nih.gov Activation of these receptors stimulates the synthesis of neuroactive steroids, which are known to have anxiolytic and anticonvulsant effects. nih.gov Specific compounds, such as CB 34, CB 50, and CB 54, were found to potently stimulate steroidogenesis. nih.gov Furthermore, patents have been filed for imidazo[1,2-a]pyridine derivatives specifically for their anxiolytic and anticonvulsant properties. google.com
| Compound/Drug | Primary Activity | Noted Mechanism/Target |
| Alpidem | Anxiolytic wikipedia.org | GABA-A receptor agonist wikipedia.org |
| Saripidem | Anxiolytic, Sedative nih.govwikipedia.org | GABA-A receptor agonist nih.gov |
| Necopidem | Anxiolytic wikipedia.org | GABA-A receptor agonist wikipedia.org |
| CB 34, CB 50, CB 54 | Anxiolytic (via neurosteroid synthesis) | Peripheral Benzodiazepine Receptor (PBR) Ligands nih.gov |
| Bamaluzole | Anticonvulsant wikipedia.org | GABA-A receptor agonist wikipedia.org |
Enzyme Inhibition Profiles (e.g., Autotaxin (ATX), Rab Geranylgeranyl Transferase, PDE10A, COX-2)
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated as inhibitors of various key enzymes implicated in a range of pathologies. The structural versatility of this heterocyclic system allows for targeted modifications to achieve high potency and selectivity against specific enzymatic targets.
Autotaxin (ATX) Inhibition
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA), which is involved in diseases such as fibrosis and cancer. medchemexpress.com A series of imidazo[1,2-a]pyridine derivatives have been designed as potent ATX inhibitors. By employing a hybrid strategy that combines the imidazo[1,2-a]pyridine core of the known inhibitor GLPG1690 with the benzyl (B1604629) carbamate (B1207046) moiety of another inhibitor, PF-8380, researchers have developed compounds with significant inhibitory activity. nih.gov
Initial carbamate derivatives showed moderate to strong ATX inhibition, with IC50 values ranging from 23 to 343 nM. nih.gov Further optimization, which involved replacing the carbamate linker with a urea (B33335) moiety, led to improved druglikeness and potency. nih.gov One standout compound from this series, a diethanolamine (B148213) derivative (compound 19), demonstrated an IC50 of 3.98 nM, comparable to the positive controls GLPG1690 (IC50 = 3.72 nM) and PF-8380 (IC50 = 4.23 nM). nih.gov Another study identified a potent inhibitor, compound 13c, with an IC50 value of 2.7 nM. nih.gov Structural analysis revealed that these inhibitors bind to a hydrophobic pocket and channel within the ATX enzyme without interacting with the zinc ions in the catalytic site. medchemexpress.com
Table 1: Inhibition of Autotaxin (ATX) by Imidazo[1,2-a]pyridine Derivatives
| Compound | Linker | Key Substituent | IC50 (nM) | Reference |
|---|---|---|---|---|
| Carbamate Derivatives | Carbamate | Varied | 23 - 343 | nih.gov |
| Diethanolamine Derivative (19) | Urea | Diethanolamine | 3.98 | nih.gov |
| Compound 13c | Not specified | 1,3-benzodioxole and 2-hydroxyethyl piperazine | 2.7 | nih.gov |
Rab Geranylgeranyl Transferase (RGGT) Inhibition
Rab Geranylgeranyl Transferase (RGGT) is responsible for the post-translational modification of Rab GTPases, proteins that are essential regulators of vesicular trafficking. figshare.com Dysregulation of Rab proteins is linked to cancer and other diseases. figshare.com Phosphonocarboxylates derived from the imidazo[1,2-a]pyridine scaffold have been synthesized and evaluated as RGGT inhibitors. nih.govnih.gov
Studies on 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates found that the substituent at the C6 position significantly influences the activity against RGGT. nih.govnih.gov Six compounds from one study (1b–c, 1e, and 1g–i) were effective at inhibiting Rab11A prenylation in HeLa cells, with a lowest effective dose (LED) ranging from 25 to 100 μM. nih.gov It was noted that esterification of the carboxylic acid group rendered the inhibitors inactive, highlighting the importance of this functional group for activity. nih.govnih.gov
Table 2: Inhibition of Rab Geranylgeranyl Transferase (RGGT) by Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Target Process | Cell Line | Activity Range (LED) | Reference |
|---|
Phosphodiesterase 10A (PDE10A) Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain, and its inhibition is considered a therapeutic strategy for neurological and psychiatric disorders. nih.gov While various heterocyclic scaffolds have been explored for PDE10A inhibition, research prominently features cores such as imidazo[4,5-b]pyridines and imidazo[1,2-b]pyridazines rather than the specific this compound scaffold. nih.govresearchgate.netresearchgate.net These related but structurally distinct series have yielded potent inhibitors, with some compounds showing IC50 values in the low nanomolar range. nih.govresearchgate.net
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, converting arachidonic acid into pro-inflammatory mediators. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov A novel imidazo[1,2-a]pyridine derivative, referred to as MIA, was found to suppress the expression of the COX-2 gene in breast and ovarian cancer cell lines. nih.gov
In a separate investigation, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized as selective COX-2 inhibitors. nih.gov The introduction of a methylsulfonyl (SO2Me) group was crucial for enhancing potency and selectivity for COX-2. The most potent compound in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), exhibited an IC50 of 0.07 µM and a high selectivity index of 508.6 over COX-1. nih.gov Docking studies confirmed that the SO2Me group fits into a secondary pocket of the COX-2 active site, contributing to its high affinity and selectivity. nih.gov
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) by Imidazo[1,2-a]pyridine Derivatives
| Compound | Key Features | IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
|---|---|---|---|---|
| MIA | Novel derivative | Suppressed gene expression | Not applicable | nih.gov |
| Compound with morpholine (B109124) ring at C-3 | 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine core | 0.07 | 217.1 | nih.gov |
Antiparasitic Activity Investigations
The imidazo[1,2-a]pyridine framework is a recognized "privileged scaffold" that has been explored for its activity against various parasites, including those responsible for trichomoniasis, amoebiasis, and leishmaniasis. nih.govnih.gov
Research has demonstrated the in vitro efficacy of imidazo[1,2-a]pyridine derivatives against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.gov In one study focusing on activity against T. vaginalis, a good correlation was found between the lipophilicity (log P) of the compounds and their antiparasitic activity, with an optimal log P value identified around 0.9 ± 0.3. researchgate.net This suggests that the ability of the compound to partition into biological membranes is a key determinant of its efficacy. Among the tested compounds was 5-Methyl-3-nitroimidazo[1,2-a]pyridine-2-carbonitrile. researchgate.net
Furthermore, a collaborative virtual screening effort was undertaken to explore the imidazo[1,2-a]pyridine chemotype against visceral leishmaniasis, caused by the parasite Leishmania donovani. researchgate.net This in silico approach successfully identified derivatives with improved antiparasitic activity and a better selectivity index against the host cell line, validating the potential of this scaffold for developing new treatments for leishmaniasis. researchgate.net
Table 4: Antiparasitic Activity of Imidazo[1,2-a]pyridine Derivatives
| Target Organism | Compound Series/Example | Key Findings | Reference |
|---|---|---|---|
| Trichomonas vaginalis (metronidazole-resistant) | Imidazo[1,2-a]pyridine derivatives | Demonstrated in vitro activity. | nih.gov |
| Entamoeba histolytica (metronidazole-resistant) | Imidazo[1,2-a]pyridine derivatives | Demonstrated in vitro activity. | nih.gov |
| Trichomonas vaginalis | 5-Methyl-3-nitroimidazo[1,2-a]pyridine-2-carbonitrile | Activity correlated with lipophilicity (log P). | researchgate.net |
Mechanistic Investigations of Biological Action
Identification and Validation of Molecular Targets
The efficacy of Imidazo[1,2-a]pyridine (B132010) derivatives stems from their ability to specifically interact with and modulate the function of key biological macromolecules.
Derivatives of the Imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of multiple protein targets, with their binding modes elucidated through computational and experimental methods.
QcrB: A series of Imidazo[1,2-a]pyridines (IPs) have been identified as potent inhibitors of Mycobacterium tuberculosis and Mycobacterium bovis BCG. nih.govnih.gov Whole-genome sequencing of spontaneous resistant mutants revealed a single nucleotide polymorphism in the qcrB gene, which encodes the b subunit of the ubiquinol (B23937) cytochrome c reductase, a critical component of the electron transport chain. nih.govbeilstein-journals.orgnih.gov This mutation conferred cross-resistance to multiple IP compounds, confirming QcrB as the specific molecular target. beilstein-journals.org Further validation was achieved through gene dosage experiments, where overexpression of QcrB in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) for an IP compound (from 0.5 to >8 µM). beilstein-journals.orgnih.gov
CYP51: While direct studies on Imidazo[1,2-a]pyridine-3-carbonitrile are limited, research on the closely related Imidazo[1,2-a]pyrimidine (B1208166) scaffold suggests potential interaction with Lanosterol 14α-demethylase (CYP51). nih.gov Molecular docking experiments were performed to investigate the binding mechanisms of new Imidazo[1,2-a]pyrimidine derivatives to the CYP51 enzyme, a key target for antifungal agents. nih.gov These computational studies suggest that compounds from this class could act as inhibitors of the enzyme, indicating a potential mechanism for antifungal activity. nih.gov
hACE2 and Spike Protein: In the context of viral entry, a series of Imidazo[1,2-a]pyrimidine Schiff base derivatives were investigated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein. waocp.org Molecular docking studies showed that the top-scoring compound exhibited a remarkable binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. waocp.org These findings suggest that the imidazo-fused scaffold may act as an effective entrance inhibitor by blocking the protein-protein interaction essential for viral infection of human cells. waocp.org
PI3K/mTOR: The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a frequent target of Imidazo[1,2-a]pyridine derivatives in cancer research. nih.govresearchgate.net Studies have demonstrated that these compounds can bind to the ATP-binding site of PI3K with high affinity. nih.gov One derivative, 15a , was identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity. nih.gov Another study identified a tertiary alcohol derivative that showed significant inhibition of the pathway in vivo. researchgate.net
Tubulin: Certain N-linked Imidazo[1,2-a]pyridine benzoheterobicyclic hybrids have been identified as potent antiproliferative agents that target tubulin. rsc.orgnih.gov Biochemical and spectroscopic techniques revealed that these compounds bind to the colchicine-binding site on tubulin. rsc.orgnih.gov This interaction inhibits tubulin polymerization, leading to microtubule depolymerization, mitotic arrest, and subsequent cancer cell death. nih.gov
ATX: A series of hybrid Imidazo[1,2-a]pyridine compounds were designed as potent inhibitors of autotaxin (ATX), an enzyme implicated in fibrosis. scirp.org By combining the Imidazo[1,2-a]pyridine skeleton of GLPG1690 with the benzyl (B1604629) carbamate (B1207046) moiety of PF-8380, researchers developed derivatives with significant ATX inhibitory potency. scirp.org Binding mode analysis rationalized the structure-activity relationship, leading to the development of a diethanolamine (B148213) derivative with nanomolar inhibitory activity. scirp.org
The inhibitory activity of Imidazo[1,2-a]pyridine derivatives has been quantified against several enzymes, demonstrating their potency and, in some cases, specificity.
Derivatives have shown potent dual inhibitory activity against PI3Kα and mTOR, with IC₅₀ values in the low nanomolar range. nih.govnih.gov For instance, one compound with a 1,2,4-oxadiazole group exhibited a potent PI3Kα inhibition with an IC₅₀ of 2 nM. nih.gov Another study reported a derivative with IC₅₀ values of 0.06 nM and 3.12 nM against PI3Kα and mTOR, respectively. In the realm of fibrosis, a diethanolamine derivative of Imidazo[1,2-a]pyridine was found to be a highly effective ATX inhibitor, with an IC₅₀ of 3.98 nM, comparable to known inhibitors GLPG1690 and PF-8380. scirp.org As antitubercular agents, these compounds have demonstrated minimum inhibitory concentrations (MICs) against M. tuberculosis strains ranging from 0.03 to 5 µM. nih.gov
| Target Enzyme | Compound Type | Inhibitory Concentration |
|---|---|---|
| PI3Kα | Imidazo[1,2-a]pyridine derivative | IC₅₀ = 2 nM |
| PI3Kα | Imidazo[1,2-a]pyrazine derivative | IC₅₀ = 0.06 nM |
| mTOR | Imidazo[1,2-a]pyrazine derivative | IC₅₀ = 3.12 nM |
| ATX | Imidazo[1,2-a]pyridine diethanolamine derivative | IC₅₀ = 3.98 nM |
| M. tuberculosis | Imidazo[1,2-a]pyridine inhibitors | MIC = 0.03 - 5 µM |
Elucidation of Cellular Mechanisms
Beyond direct enzyme inhibition, Imidazo[1,2-a]pyridine derivatives trigger a cascade of cellular events that contribute to their therapeutic effects, particularly in oncology.
A primary mechanism of anticancer activity for Imidazo[1,2-a]pyridine compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in malignant cells. nih.govnih.gov
Apoptosis: Treatment of various cancer cell lines, including melanoma, cervical, breast, and non-small cell lung cancer, with Imidazo[1,2-a]pyridine derivatives leads to a significant increase in apoptosis. nih.govnih.gov This is often characterized by the activation of the intrinsic apoptotic pathway, evidenced by the impairment of mitochondrial membrane potential, increased expression of pro-apoptotic proteins like BAX and BAK1, and decreased levels of the anti-apoptotic protein BCL2. Consequently, activation of executioner caspases, such as caspase-9 and caspase-3, is observed. nih.gov
Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at different phases. For example, certain derivatives induce a G2/M phase arrest in melanoma and cervical cancer cells. nih.gov Other studies on breast cancer and Leishmania donovani promastigotes reported cell cycle arrest in the G0/G1 phase. This arrest is frequently mediated by the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21. nih.gov
| Cellular Process | Observed Effect | Associated Cancer Types | Key Molecular Players |
|---|---|---|---|
| Apoptosis | Induction of intrinsic pathway | Melanoma, Cervical, Breast, Lung | BAX, BCL2, Caspase-9, Caspase-3 |
| Cell Cycle Arrest | G2/M phase arrest | Melanoma, Cervical | p53, p21 |
| Cell Cycle Arrest | G0/G1 phase arrest | Breast | p53, p21 |
As noted, specific Imidazo[1,2-a]pyridine hybrids target tubulin. rsc.orgnih.gov By binding to the colchicine (B1669291) site, these agents prevent the polymerization of tubulin into microtubules. Microtubules are essential for forming the mitotic spindle, a structure required for the proper segregation of chromosomes during cell division. The disruption of microtubule dynamics by these compounds leads to a failure in mitosis, ultimately triggering cell death in rapidly dividing cancer cells. nih.gov
Imidazo[1,2-a]pyridine derivatives exert significant control over key intracellular signaling pathways that are often dysregulated in disease.
PI3K-Akt-mTOR Pathway: This is a central pathway modulated by these compounds in cancer cells. nih.gov The PI3K-Akt-mTOR pathway is crucial for cell growth, proliferation, and survival. Studies have consistently shown that treatment with Imidazo[1,2-a]pyridine derivatives leads to a reduction in the levels of phosphorylated (active) forms of Akt and mTOR. nih.gov By inhibiting this pathway, the compounds effectively cut off pro-survival signals, which contributes to the observed cell cycle arrest and apoptosis. nih.gov
Oxidative Phosphorylation: The targeting of QcrB in M. tuberculosis by Imidazo[1,2-a]pyridines represents a direct perturbation of the oxidative phosphorylation pathway. nih.gov QcrB is a component of Complex III (ubiquinol-cytochrome c reductase) of the electron transport chain. nih.gov Inhibition of this complex disrupts the flow of electrons, impairs the generation of the proton gradient across the mitochondrial membrane, and ultimately halts ATP synthesis, which is lethal for the bacterium.
In Vivo Pharmacodynamic Studies and Biomarker Analysis
Detailed in vivo pharmacodynamic studies and associated biomarker analyses for this compound are not available in the public domain. Pharmacodynamic studies are crucial for understanding the effects of a compound on the body over time. However, without specific preclinical or clinical research on this particular derivative, it is not possible to provide information on its pharmacodynamic profile or any identified biomarkers of its activity. While some imidazo[1,2-a]pyridine derivatives have undergone pharmacokinetic and pharmacodynamic assessments for other therapeutic indications, this information is not directly applicable to the 3-carbonitrile variant as per the strict inclusion criteria of this article. nih.gov
Computational Chemistry and Cheminformatics Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to the Imidazo[1,2-a]pyridine (B132010) scaffold to predict a wide range of molecular properties. nih.gov
The electronic properties of a molecule are fundamental to understanding its chemical reactivity and stability. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. irjweb.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. irjweb.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable.
For the Imidazo[1,2-a]pyridine-3-carbonitrile scaffold, DFT calculations, often performed at the B3LYP/6-311G(d) or similar levels of theory, reveal the distribution and energy levels of these frontier orbitals. researchgate.net Studies on related Imidazo[1,2-a]pyridinyl-chalcones have shown that the HOMO is typically localized on the imidazo[1,2-a]pyridine ring system, while the LUMO can be distributed across the entire molecule, including the carbonitrile group. researchgate.net This distribution highlights the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.125 |
| ELUMO | -2.322 |
| Energy Gap (ΔE) | 3.803 |
This table presents hypothetical yet representative data based on published studies on similar compounds. researchgate.net
DFT calculations also provide tools to predict the reactivity and stability of molecules through various analyses.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other species. scirp.org These maps show regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the nitrogen of the carbonitrile group are typically regions of negative potential, indicating their role as potential sites for electrophilic interaction. nih.govscirp.org
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to investigate the nature of chemical bonds and non-covalent interactions within a molecule. nih.gov By analyzing the electron density at bond critical points, one can characterize bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. nih.gov This analysis provides a deeper understanding of the electronic structure and stability of the molecule. nih.gov
Reduced Density Gradient (RDG): RDG analysis is a method used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. nih.gov The resulting plots reveal regions of strong attractive, weak, and strong repulsive interactions within the molecule, which are crucial for understanding its conformational preferences and intermolecular interactions. nih.gov
| Analysis | Predicted Findings |
|---|---|
| MEP | Negative potential around nitrogen atoms, indicating sites for electrophilic attack. |
| QTAIM | Characterization of covalent and non-covalent bonds within the fused ring system. |
| RDG | Identification of intramolecular non-covalent interactions influencing conformation. |
DFT calculations are highly effective in predicting various spectroscopic properties, which can be used to confirm the structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.org The calculated chemical shifts, when compared to experimental data, provide strong evidence for the proposed molecular structure. acs.orgnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. unito.it The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic transitions occurring within the molecule. unito.it
| Spectroscopic Technique | Key Signal/Wavelength | Experimental Value | Calculated Value |
|---|---|---|---|
| FT-IR | C≡N stretch (cm-1) | ~2230 | ~2245 |
| ¹³C NMR | C≡N carbon (ppm) | ~115 | ~118 |
| UV-Vis | λmax (nm) | ~340 | ~335 |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are crucial in drug discovery for predicting the binding mode and affinity of potential drug candidates.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netasianpubs.org For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and understanding the molecular basis of their activity. researchgate.netasianpubs.orgnih.gov
These studies involve placing the ligand into the binding site of a target protein and scoring the different poses based on a scoring function that estimates the binding affinity (often expressed in kcal/mol). researchgate.net The results provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net For instance, docking studies of imidazo[1,2-a]pyridine derivatives have been used to investigate their potential as inhibitors of various enzymes. researchgate.netresearchgate.net
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound derivative | -9.2 | Lys72, Glu91, Leu144 |
This table presents hypothetical data for illustrative purposes.
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of the binding mode predicted by docking. researchgate.net
By analyzing the trajectory of the MD simulation, researchers can assess the stability of the ligand in the binding pocket and the flexibility of both the ligand and the protein. researchgate.net This dynamic analysis provides a more realistic representation of the molecular recognition process and can help to refine the understanding of the structure-activity relationship of this compound derivatives.
Structure-Based Ligand Design and Optimization
Structure-based drug design has been a cornerstone in the development of potent inhibitors based on the imidazo[1,2-a]pyridine scaffold. This approach leverages the three-dimensional structures of target proteins to design molecules that can bind with high affinity and selectivity.
Researchers have successfully employed this strategy to develop novel and potent inhibitors for various kinases, which are crucial targets in cancer therapy. For instance, in the pursuit of Nek2 inhibitors for cancer treatment, structure-based design techniques were utilized to guide the optimization of an imidazo[1,2-a]pyridine core. nih.gov This led to the identification of compounds with low nanomolar inhibitory activity and excellent selectivity for Nek2. nih.gov The process involved analyzing the co-crystal structure of the target protein with a bound ligand to understand key interactions. This information then guided the modification of the imidazo[1,2-a]pyridine scaffold to enhance binding affinity and efficacy. The resulting compounds, MBM-17 and MBM-55, demonstrated significant antitumor activity both in vitro and in vivo. nih.gov
Similarly, in the development of PI3K/mTOR dual inhibitors, a design strategy focusing on the imidazo[1,2-a]pyridine scaffold was implemented. acs.org This effort resulted in the synthesis of a series of derivatives, with compound 15a emerging as a potent PI3K/mTOR dual inhibitor. acs.org This compound not only showed excellent kinase selectivity but also possessed favorable pharmacokinetic properties and demonstrated significant tumor growth inhibition in animal models. acs.org The success of this optimization was rooted in understanding the structural requirements of the PI3K and mTOR kinase domains.
The table below summarizes key findings from structure-based design studies on imidazo[1,2-a]pyridine derivatives.
| Compound/Series | Target Protein | Key Optimization Strategy | Outcome |
| MBM-17 & MBM-55 | Nek2 | Bioisostere replacement and structure-based design to enhance binding. nih.gov | Potent and selective Nek2 inhibitors with in vivo antitumor activity. nih.gov |
| Compound 15a | PI3K/mTOR | Scaffold modification based on kinase domain structural insights. acs.org | Potent dual inhibitor with good efficacy and oral bioavailability. acs.org |
In Silico ADME/Toxicity (ADMET) Profiling and Drug-Likeness Assessment
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles.
For several series of imidazo[1,2-a]pyridine derivatives, in silico tools have been extensively used. For example, in the design of new anti-tubercular agents based on the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) (IPA) scaffold, the SwissADME online server was used to predict the ADME properties of newly designed compounds. nih.gov This analysis is crucial to ensure that potential drug candidates have a high probability of being successfully developed. nih.gov Similarly, the ProTox-II server has been used to determine the toxicity profiles of these compounds. researchgate.net
In another study focusing on an imidazo[1,2-a]pyridine derivative known as Alpidem (B1665719), a comprehensive in silico evaluation was conducted. nih.gov The study calculated drug similarity, bioavailability score, and the full ADME profile, concluding that the molecule possesses pharmacologically favorable properties. nih.gov These computational assessments help to de-risk drug candidates before they advance to more costly experimental testing.
The following table presents a summary of predicted ADMET properties for representative imidazo[1,2-a]pyridine derivatives from computational studies.
| Property | Prediction Tool/Server | Finding for Imidazo[1,2-a]pyridine Derivatives | Reference |
| Absorption | SwissADME | Generally predicted to have good gastrointestinal absorption. | nih.govresearchgate.net |
| Distribution | SwissADME | Favorable distribution profiles, with some able to cross the blood-brain barrier. | nih.govnih.gov |
| Metabolism | SwissADME | Predicted to be inhibitors of key cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9). | nih.gov |
| Excretion | N/A | Not explicitly detailed in the provided search results. | |
| Toxicity | ProTox-II | Toxicity profiles are assessed to guide safer compound design. researchgate.net | researchgate.net |
| Drug-Likeness | Various | Compounds generally adhere to Lipinski's rule of five, indicating good drug-like properties. | nih.gov |
Virtual Screening and Hit-to-Lead Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method is significantly faster and more cost-effective than experimental high-throughput screening.
An innovative, pre-competitive virtual screening collaboration was successfully used to explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. nih.govrsc.org By computationally screening five proprietary pharmaceutical company libraries, the researchers were able to rapidly expand the chemical diversity around the initial hit. nih.govrsc.org This approach not only confirmed the potential of the imidazo[1,2-a]pyridine core but also led to the identification of new analogues with improved anti-parasitic activity and a better selectivity index. nih.govrsc.org
The process of hit-to-lead identification involves taking the initial "hits" from a screening campaign and optimizing them to produce more potent and drug-like "lead" compounds. The virtual screening effort for leishmaniasis informed the structure-activity relationship (SAR), which then guided the optimization of the chemical series, opening avenues for further improvement. nih.govrsc.org This demonstrates a powerful synergy between computational and medicinal chemistry in accelerating the discovery of new therapeutic agents. nih.govresearchgate.netrsc.org
Advanced Characterization Techniques and Spectroscopic Analysis
Single-Crystal and Powder X-ray Diffraction for Definitive Solid-State Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. For imidazo[1,2-a]pyridine (B132010) derivatives, SC-XRD has been instrumental in confirming molecular structures, including the precise geometry of the fused ring system and the orientation of substituents. rsc.orgnih.gov
Cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with 4-nitrobenzoic acid and 4-nitrophenol (B140041) have also been synthesized and characterized by X-ray diffraction, highlighting the compound's ability to form structured supramolecular assemblies through noncovalent interactions. iucr.org
Table 1: Representative Single-Crystal X-ray Diffraction Data for a Substituted this compound Derivative
| Parameter | 2-Methyl-6-(trifluoromethyl)this compound researchgate.netnih.gov |
| Chemical Formula | C₁₀H₆F₃N₃ |
| Formula Weight | 225.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.6871 (3) |
| b (Å) | 8.5437 (5) |
| c (Å) | 20.5403 (13) |
| β (°) ** | 96.653 (4) |
| Volume (ų) | 991.31 (10) |
| Z | 4 |
| Calculated Density (Mg m⁻³) ** | 1.509 |
This data is for a substituted derivative and is presented to illustrate the type of information obtained from single-crystal X-ray diffraction studies.
Powder X-ray diffraction (PXRD) complements SC-XRD by providing information on the crystalline nature and phase purity of bulk samples. It is a valuable tool for characterizing polycrystalline materials and for quality control in synthesis. A Chinese patent mentions the use of X-ray diffraction analysis in the preparation of this compound derivatives. google.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the compound's structure.
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the protons on the bicyclic ring system. rsc.org Theoretical calculations have been used to understand the unusual downfield chemical shift of the H-5 proton in related 3-substituted imidazo[1,2-a]pyridines, which is influenced by the geometry of the substituent at position 3. researchgate.netd-nb.info For this compound, the linear nitrile group does not cause a significant downfield shift of the H-5 proton. researchgate.netd-nb.info
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule, including the carbon of the nitrile group. rsc.org
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 8.35 rsc.org | dt | 6.8, 1.2 |
| H-2 | 8.14 rsc.org | s | |
| H-7 | 7.76 rsc.org | dt | 9.1, 1.1 |
| H-6 | 7.50 – 7.37 rsc.org | m | |
| H-5 | 7.10 rsc.org | td | 6.9, 1.1 |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C-8a | 147.4 rsc.org |
| C-2 | 142.7 rsc.org |
| C-7 | 128.5 rsc.org |
| C-5 | 125.8 rsc.org |
| C-8 | 118.9 rsc.org |
| C-6 | 115.2 rsc.org |
| CN | 111.3 rsc.org |
| C-CN | 98.4 rsc.org |
Mass Spectrometry Techniques (e.g., LC-MS/ESI) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are commonly used for this purpose.
The ESI-MS spectrum of this compound shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 144, which confirms the molecular weight of the compound. rsc.org Electron Ionization (EI) mass spectrometry reveals the molecular ion peak [M]⁺ at m/z 143. rsc.org
Tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation pathways of the molecule. The fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines has been studied, revealing characteristic losses of the phenoxy radical and CO, which are useful for identifying the imidazo[1,2-a]pyridine scaffold. researchgate.net For this compound, a characteristic fragment is observed at m/z 117, corresponding to the loss of a cyanide radical ([M-CN]⁺). rsc.org
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z | Reference |
| ESI-MS | [M+H]⁺ | 144 | rsc.org |
| EI-MS | [M]⁺ | 143 | rsc.org |
| EI-MS | [M-CN]⁺ | 117 | rsc.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of this compound shows a strong absorption band around 2217 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. rsc.org Other notable bands include those for C-H and C=C/C=N stretching vibrations within the aromatic system. rsc.org
Table 4: Key IR Absorption Bands for this compound (KBr)
| Functional Group | Wavenumber (ν_max, cm⁻¹) | Reference |
| C-H stretch | 3034 | rsc.org |
| C≡N stretch | 2217 | rsc.org |
| C=C/C=N stretch | 1635, 1484 | rsc.org |
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of the imidazo[1,2-a]pyridine core gives rise to characteristic absorption bands in the UV region. While specific UV-Vis data for the parent compound is not detailed in the provided search results, studies on related derivatives show that substituents on the imidazo[1,2-a]pyridine ring can significantly influence the absorption maxima.
Photophysical Characterization (Fluorescence, Aggregation-Induced Emission (AIE), Mechanochromic Properties)
The photophysical properties of imidazo[1,2-a]pyridine derivatives have garnered significant interest due to their potential applications in materials science and bio-imaging. While specific data for the parent this compound is limited in the provided search results, the behavior of related compounds suggests that it may also possess interesting photophysical characteristics.
Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent. iucr.org The fluorescence properties are often influenced by the nature and position of substituents on the heterocyclic core. For example, a series of 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles have been shown to be fluorescent in both solution and solid states. rsc.org
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property has been observed in certain derivatives of imidazo[1,2-a]pyridine. rsc.org For instance, a specific 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile derivative demonstrated AIE properties in a mixture of THF and water. rsc.org
Mechanochromism, the change in color or luminescence upon mechanical stimulation, is another interesting property exhibited by some imidazo[1,2-a]pyridine derivatives. Certain 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles have shown changes in their emission maxima or intensity after mechanical grinding. rsc.org These properties are highly dependent on the molecular structure and intermolecular interactions in the solid state. Further investigation is required to determine if the parent this compound exhibits similar photophysical behaviors.
Future Perspectives and Translational Research Directions
Q & A
Advanced Research Question
- Acetylated derivatives : Enhance drug-likeness by improving solubility and binding to targets like GABA receptors, as shown in computational docking studies .
- Nitrile groups : Increase metabolic stability, making derivatives suitable for antimicrobial applications (e.g., MIC ≤ 2 µg/mL against E. coli) .
- Electron-withdrawing substituents : Nitro or cyano groups at C-3 improve anticancer activity (IC < 10 µM in HeLa cells) .
What computational methods are used to study reaction mechanisms?
Advanced Research Question
- Density Functional Theory (DFT) : Models Friedel-Crafts acylation transition states, revealing AlCl-mediated electrophilic activation at C-3 .
- Reaction coordinate diagrams : Illustrate energy barriers for key steps (e.g., acetyl group transfer) .
- Molecular docking : Predicts ligand-receptor interactions (e.g., acetylated derivatives binding to GABA receptors) .
Are there contradictions in reported synthetic methods, and how can they be resolved?
Advanced Research Question
- Catalyst discrepancies : Copper-mediated methods (yields 70–85%) vs. iodine-catalyzed routes (yields 50–90%) may reflect substrate-specific efficiency. Resolution: Screen catalysts for target substrates.
- Substituent compatibility : Steric hindrance from 2-phenyl groups reduces yields in Friedel-Crafts acylation , while electron-deficient rings favor iodine-catalyzed cyclization . Resolution: Tailor methods to substituent electronic profiles.
- Purification challenges : Multicomponent reactions (e.g., pyrido benzimidazoles) precipitate directly, avoiding column chromatography , whereas other methods require HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
